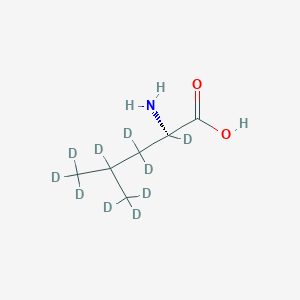
Iodide ion
Overview
Description
Iodide is the ion form of iodine, represented as I⁻. It is a monatomic anion and is commonly encountered in various chemical compounds. Iodide is essential in many biological processes and is a crucial component in iodized salt, which helps prevent iodine deficiency in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
- Iodine can be reduced to iodide using hydrogen sulfide in an aqueous solution:
From Iodine and Hydrogen Sulfide: I2+H2S→2HI+S
Another method involves the reaction of iodine with hydrazine:From Iodine and Hydrazine: 2I2+N2H4→4HI+N2
From Alcohols: Alcohols can be converted to alkyl iodides using reagents like sodium iodide in acetone or other solvents.
Industrial Production Methods
Extraction from Seaweed: Historically, iodide was extracted from seaweed ashes by treating them with sulfuric acid.
Electrolytic Reduction: Iodine can be reduced electrolytically to produce iodide ions in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
- Iodide can be oxidized to iodine:
Oxidation: 2I−→I2+2e−
Iodine can be reduced to iodide:Reduction: I2+2e−→2I−
Substitution: Iodide can participate in nucleophilic substitution reactions, such as converting alkyl chlorides to alkyl iodides.
Common Reagents and Conditions
Oxidizing Agents: Chlorine, bromine, and other halogens can oxidize iodide to iodine.
Reducing Agents: Hydrogen sulfide and hydrazine can reduce iodine to iodide.
Solvents: Acetone and other polar aprotic solvents are commonly used in substitution reactions involving iodide.
Major Products
Iodine: From oxidation reactions.
Alkyl Iodides: From substitution reactions with alkyl halides.
Scientific Research Applications
Chemistry
Catalysis: Iodide ions are used in various catalytic processes, including the synthesis of organic compounds.
Redox Reactions: Iodide is involved in redox reactions, serving as a reducing agent.
Biology
Thyroid Function: Iodide is essential for the synthesis of thyroid hormones, which regulate metabolism.
Antioxidant: Iodide acts as an antioxidant, protecting cells from oxidative damage.
Medicine
Radiopharmaceuticals: Radioactive iodide isotopes, such as Iodine-131, are used in the treatment of thyroid cancer and hyperthyroidism.
Antiseptics: Iodide compounds are used in antiseptic formulations.
Industry
Photography: Silver iodide is used in photographic emulsions.
Water Purification: Iodide is used in water purification processes.
Mechanism of Action
Iodide exerts its effects primarily through its role in the synthesis of thyroid hormones. It is actively transported into thyroid cells via the sodium/iodide symporter. Once inside the cells, iodide is oxidized to iodine, which then iodinates tyrosine residues in thyroglobulin to form thyroid hormones .
Comparison with Similar Compounds
Similar Compounds
- Fluoride (F⁻)
- Chloride (Cl⁻)
- Bromide (Br⁻)
Comparison
- Size and Reactivity : Iodide is larger and less reactive compared to fluoride, chloride, and bromide .
- Solubility : Iodide salts are generally less soluble in water compared to chloride and bromide salts but more soluble in organic solvents like acetone .
- Biological Role : Unlike fluoride, chloride, and bromide, iodide plays a unique role in thyroid hormone synthesis, making it essential for human health .
Properties
IUPAC Name |
iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI/h1H/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBWDFGMSWQBCA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912339 | |
| Record name | iodide ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.9045 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Iodide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20461-54-5 | |
| Record name | Iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodide ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | iodide ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODIDE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09G4I6V86Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iodide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)




![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine](/img/structure/B8907.png)
![N-[(4-chlorophenyl)methyl]nonanamide](/img/structure/B8908.png)






